An In-Depth Technical Guide to 4-Butyl-1-isocyanato-2-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Butyl-1-isocyanato-2-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Butyl-1-isocyanato-2-methylbenzene, a versatile aromatic isocyanate with significant potential in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its application as a reactive intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
4-Butyl-1-isocyanato-2-methylbenzene, also known as 4-butyl-2-methylphenyl isocyanate, is an organic compound featuring a highly reactive isocyanate functional group appended to a substituted toluene scaffold.[1] The butyl and methyl groups on the aromatic ring modulate the compound's physical properties and steric environment, influencing its reactivity and potential applications.
Physical and Chemical Properties
A summary of the key physicochemical properties of 4-Butyl-1-isocyanato-2-methylbenzene is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 306935-81-9 | Internal Data |
| Molecular Formula | C₁₂H₁₅NO | Internal Data |
| Molecular Weight | 189.26 g/mol | Internal Data |
| Boiling Point | 270.7 °C at 760 mmHg | [1] |
| Density | 0.95 g/cm³ | [1] |
| Flash Point | 98.4 °C | [1] |
| Refractive Index | 1.507 | [1] |
| Polar Surface Area (PSA) | 29.4 Ų | Calculated |
| LogP (XLogP3) | 3.3 | Calculated |
Spectroscopic Characterization
1.2.1. Infrared (IR) Spectroscopy
The IR spectrum of 4-Butyl-1-isocyanato-2-methylbenzene is dominated by the very strong and characteristic absorption of the isocyanate group.
-
-N=C=O Asymmetric Stretch: A very strong and sharp band is expected in the region of 2275-2250 cm⁻¹ .[1] This is the most definitive peak for identifying the isocyanate functionality.
-
Aromatic C-H Stretch: Weak to medium bands will appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretch: Medium to strong bands from the butyl and methyl groups will be observed in the 2960-2850 cm⁻¹ region.
-
Aromatic C=C Bending: Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
-
C-H Bending: Bands corresponding to the in-plane and out-of-plane bending of the aromatic C-H bonds will also be present in the fingerprint region.
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets or distinct signals in the aromatic region, typically between δ 7.0-7.5 ppm . The exact chemical shifts will be influenced by the positions of the butyl, methyl, and isocyanate groups.
-
Butyl Group Protons: The protons of the butyl group will appear as a series of multiplets in the upfield region. The benzylic -CH₂- protons will be the most downfield of the butyl chain, likely around δ 2.5-2.7 ppm . The other methylene groups will appear between δ 1.3-1.7 ppm , and the terminal methyl group will be a triplet around δ 0.9 ppm .
-
Methyl Group Protons: The methyl group attached to the benzene ring will appear as a singlet in the upfield region, expected around δ 2.2-2.4 ppm .
-
-
¹³C NMR:
-
Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and will appear as a singlet in the downfield region, typically around δ 120-130 ppm .
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region, generally between δ 120-150 ppm . The carbons directly attached to the substituents will have characteristic chemical shifts.
-
Butyl Group Carbons: The four carbons of the butyl group will appear in the aliphatic region, with the benzylic carbon being the most downfield.
-
Methyl Group Carbon: The carbon of the methyl group attached to the ring will appear in the upfield aliphatic region.
-
1.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z = 189. The fragmentation pattern would likely involve the loss of the isocyanate group, cleavage of the butyl chain, and other characteristic fragmentations of the aromatic ring.
Synthesis and Reactivity
The synthesis of 4-Butyl-1-isocyanato-2-methylbenzene typically proceeds via the corresponding aniline, 4-butyl-2-methylaniline. This section outlines a plausible synthetic route and discusses the characteristic reactivity of the isocyanate group.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process: the preparation of the precursor aniline followed by its conversion to the isocyanate.
Caption: Synthetic route to 4-Butyl-1-isocyanato-2-methylbenzene.
2.1.1. Step 1: Synthesis of 4-Butyl-2-methylaniline (Precursor)
A common method for the introduction of an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-methylaniline in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Alkylation: Add 1-bromobutane dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by slowly adding it to ice-water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-butyl-2-methylaniline.
2.1.2. Step 2: Synthesis of 4-Butyl-1-isocyanato-2-methylbenzene
The conversion of an aniline to an isocyanate is commonly achieved through phosgenation. For safety and ease of handling in a laboratory setting, a phosgene equivalent such as triphosgene is often used.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-butyl-2-methylaniline in a dry, inert solvent like dichloromethane.
-
Phosgenation: Add a solution of triphosgene in the same solvent dropwise to the aniline solution at reflux temperature.[1]
-
Monitoring: Monitor the reaction progress by IR spectroscopy, looking for the appearance of the strong isocyanate peak around 2275-2250 cm⁻¹ and the disappearance of the N-H stretching bands of the starting amine.[1]
-
Work-up: After the reaction is complete, carefully remove the solvent and any excess phosgenating agent under reduced pressure.
-
Purification: The crude isocyanate can often be used directly in subsequent reactions. If necessary, it can be purified by vacuum distillation, though care must be taken due to the reactivity of the isocyanate.
Reactivity Profile
The isocyanate group is a powerful electrophile, making 4-Butyl-1-isocyanato-2-methylbenzene a valuable reagent for the synthesis of a variety of functional groups, particularly ureas and carbamates.
Caption: Key reactions of 4-Butyl-1-isocyanato-2-methylbenzene.
2.2.1. Reaction with Amines to Form Ureas
Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically fast and high-yielding.[2]
General Protocol for Urea Synthesis:
-
Dissolve the amine in a suitable aprotic solvent (e.g., acetone, dichloromethane).
-
Add a solution of 4-Butyl-1-isocyanato-2-methylbenzene in the same solvent dropwise at room temperature.[1]
-
Stir the reaction mixture for a few hours. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent, and dry.
2.2.2. Reaction with Alcohols to Form Carbamates
The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction may require a catalyst, such as a tertiary amine or an organotin compound, especially with less reactive alcohols.
General Protocol for Carbamate Synthesis:
-
Dissolve the alcohol in a dry aprotic solvent.
-
Add a catalytic amount of a suitable base (e.g., triethylamine).
-
Add a solution of 4-Butyl-1-isocyanato-2-methylbenzene dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.
-
Purify the carbamate product by crystallization or column chromatography.
Applications in Drug Discovery and Development
Substituted aryl isocyanates are valuable building blocks in medicinal chemistry due to their ability to form stable urea and carbamate linkages, which are common structural motifs in many biologically active compounds.[2]
Role as a Scaffold for Kinase Inhibitors
Many small-molecule kinase inhibitors feature a diaryl urea core structure. This moiety is crucial for binding to the ATP-binding site of kinases, often through hydrogen bonding interactions. Sorafenib, a multi-kinase inhibitor used in cancer therapy, is a prime example of a drug containing a diaryl urea linkage.[1] The synthesis of Sorafenib analogs often involves the reaction of a substituted aryl isocyanate with an appropriate amine.[1] 4-Butyl-1-isocyanato-2-methylbenzene can serve as a starting point for generating novel kinase inhibitor libraries by reacting it with a diverse set of amines.
Synthesis of Biologically Active Carbamates
Carbamates are another important class of functional groups found in pharmaceuticals. They can act as prodrugs, improve the pharmacokinetic properties of a molecule, or be integral to the pharmacophore. The reaction of 4-Butyl-1-isocyanato-2-methylbenzene with various alcohols, including those with complex structures, provides a direct route to novel carbamate derivatives for biological screening.
Safety and Handling
Isocyanates are reactive and potentially hazardous compounds that require careful handling.
-
Inhalation: Isocyanates are respiratory irritants and sensitizers. All manipulations should be performed in a well-ventilated fume hood.
-
Skin and Eye Contact: They can cause severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which can decarboxylate to form the corresponding amine and carbon dioxide. This can lead to pressure buildup in sealed containers. Therefore, it is crucial to store isocyanates under anhydrous conditions.
Conclusion
4-Butyl-1-isocyanato-2-methylbenzene is a valuable chemical intermediate with a rich reactivity profile centered around its isocyanate functionality. Its utility in the synthesis of ureas and carbamates makes it a promising building block for the discovery and development of new therapeutic agents, particularly in the area of kinase inhibition. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the research laboratory.
References
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.).
- PubChem. (n.d.). 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene. National Center for Biotechnology Information.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Google Patents. (n.d.). US5041670A - Preparation of n-aryl amines from isocyanates.
- ResearchGate. (n.d.). Synthesis of urea derivatives based on toluyl isocyanate.
- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.
- ChemicalBook. (n.d.). Butyl isocyanate(111-36-4) 1H NMR spectrum.
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Toti, K. S., & Hussen, S. A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 3875.
- PubChem. (n.d.). 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol. National Center for Biotechnology Information.
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
- Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Organic Letters, 20(15), 4561–4565.
- Schaub, T., et al. (2016). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ChemSusChem, 9(15), 1944-1949.
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
- Cereda, E., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1159-1165.
- The Good Scents Company. (n.d.). 1-isocyanato-2-((4-isocyanatophenyl) methyl benzene o-(p-isocyanatobenzyl)phenyl isocyanate.
- ChemicalBook. (n.d.). 4-Butylaniline synthesis.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 24(10), 2073-2101.
- NIST. (n.d.). Benzene, 1-isocyanato-2-methyl-. NIST Chemistry WebBook.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. (n.d.). WO2016149401A2 - Piperazine carbamates and methods of making and using same.
- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of methylbenzene toluene.
- University of Regensburg. (n.d.). Chemical shifts.
- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
- American Chemical Society. (2026, January 26). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes.
- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
